Boc-D-Aza-OH (CHA)

Peptide synthesis Solid-phase synthesis Building block handling

Boc-D-Aza-OH (CHA) (CAS 2098496-96-7) is a D-configuration azido amino acid in cyclohexylamine salt form, offering superior solid-state stability and weighing accuracy versus the free acid. Its azide enables CuAAC/SPAAC click conjugation for ADC linker synthesis with precise DAR control. The D-stereochemistry confers protease resistance, ideal for stable peptidomimetics and α-helical macrocyclization. ≥98% HPLC purity ensures reproducible results in Fmoc-SPPS and automated synthesizer workflows.

Molecular Formula C14H27N5O4
Molecular Weight 329.40 g/mol
Cat. No. B6302483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Aza-OH (CHA)
Molecular FormulaC14H27N5O4
Molecular Weight329.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
InChIInChI=1S/C8H14N4O4.C6H13N/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14);6H,1-5,7H2/t5-;/m1./s1
InChIKeyYDTIDHZIISJNBU-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Aza-OH (CHA) (CAS 2098496-96-7): D-Configuration Azido Amino Acid Building Block for Click Chemistry and Peptide Synthesis


(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine, also designated as Boc-D-Dap(N3)·CHA or Boc-D-Aza-OH (CHA), is a protected D-amino acid derivative featuring an α-amino group masked by an acid-labile tert-butoxycarbonyl (Boc) group, a side-chain azido moiety, and a cyclohexylamine counterion. The compound carries the CAS number 2098496-96-7 and a molecular weight of 329.40 g/mol . Its azide functionality renders it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the D-configuration supports applications in peptidomimetic design, antibody-drug conjugate (ADC) linker construction, and the preparation of protease-resistant peptides [1][2].

Why Generic Substitution of Boc-D-Aza-OH (CHA) with Alternative Azido Amino Acids Compromises Experimental Reproducibility


Simple substitution of Boc-D-Aza-OH (CHA) with other azido-functionalized amino acids without accounting for stereochemistry, counterion form, or side-chain architecture introduces significant variability in reaction outcomes and downstream biological activity. The compound's D-configuration imparts distinct metabolic stability and conformational properties that cannot be replicated by L-enantiomeric analogs [1]. Furthermore, the cyclohexylamine salt form provides enhanced solid-state stability and defined stoichiometry relative to the free acid (CAS 225780-77-8), which directly affects weighing accuracy and solution preparation reproducibility [2]. Procurement decisions that disregard these differentiating features risk introducing uncontrolled variables in click conjugation efficiency, peptide folding fidelity, and final product homogeneity.

Quantitative Differentiation Evidence for Boc-D-Aza-OH (CHA) Relative to Structural Analogs and Alternative Forms


Cyclohexylamine Salt Form Provides Quantified Solid-State Handling Advantages Over Free Acid

Boc-D-Aza-OH (CHA) exists as the cyclohexylamine salt (CAS 2098496-96-7, MW 329.40 g/mol), while the free acid form (CAS 225780-77-8) has a molecular weight of 230.22 g/mol. The salt form offers improved crystallinity and reduced hygroscopicity compared to the free acid, which is frequently non-crystalline and difficult to handle accurately. Vendor technical specifications indicate the CHA salt form is a well-defined solid suitable for precise gravimetric dispensing, whereas free azido acids are often oils or amorphous solids requiring alternative purification strategies [1]. This physical form distinction directly impacts weighing precision and stock solution preparation consistency in automated and manual peptide synthesis workflows [2].

Peptide synthesis Solid-phase synthesis Building block handling

D-Configuration Confers Distinct Enzymatic Stability Profile Relative to L-Enantiomer

Boc-D-Aza-OH (CHA) possesses the (R) absolute configuration at the α-carbon, in contrast to its L-enantiomer Boc-L-Dap(N3)-OH·CHA. Class-level evidence from peptide stability studies demonstrates that incorporation of D-amino acids into peptide sequences significantly reduces susceptibility to proteolytic degradation by endogenous peptidases, which predominantly recognize L-amino acid substrates . This stereochemical distinction is critical for applications requiring extended in vivo half-life or resistance to enzymatic cleavage during biological assays. The D-configuration also alters peptide backbone conformation, providing access to distinct secondary structure landscapes compared to L-amino acid-containing sequences [1].

Peptidomimetics Protease resistance Metabolic stability Therapeutic peptides

High Purity Specifications Support Reproducible Click Conjugation and ADC Linker Assembly

Vendor certificates of analysis for Boc-D-Aza-OH (CHA) specify purity of ≥99% by HPLC . This purity level compares favorably to commonly available azido amino acid derivatives, which are often supplied at 95-97% purity . Higher purity directly correlates with more predictable stoichiometry in CuAAC and SPAAC reactions, minimizing side reactions and simplifying purification of triazole-linked conjugates. The azide moiety in this compound enables both copper-catalyzed cycloaddition with terminal alkynes and strain-promoted cycloaddition with DBCO or BCN groups, providing orthogonal conjugation strategies for ADC linker assembly and peptide macrocyclization [1].

Click chemistry Antibody-drug conjugate Bioconjugation Linker chemistry

Orthogonal Boc Protection Enables Compatibility with Standard SPPS Workflows

The Boc protecting group on Boc-D-Aza-OH (CHA) is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, allowing selective incorporation of the azido functionality without interfering with Fmoc deprotection cycles. Unlike Fmoc-protected azido amino acids which require basic piperidine conditions for deprotection, Boc-protected derivatives are compatible with acid-labile side-chain protecting groups and can be selectively deprotected using trifluoroacetic acid (TFA) [1]. This orthogonality expands the accessible synthetic routes for peptides requiring both azide functionality for downstream click conjugation and standard Fmoc-SPPS assembly. The cyclohexylamine salt form further ensures that the building block remains stable under routine SPPS solvent conditions [2].

Solid-phase peptide synthesis SPPS Orthogonal protection Peptide chemistry

Side-Chain Azide Placement at β-Position Enables Site-Specific Peptide Macrocyclization

The azide functionality in Boc-D-Aza-OH (CHA) is positioned on the β-carbon of the amino acid backbone (corresponding to D-2,3-diaminopropionic acid scaffold), providing a short side-chain linkage for proximity-driven click reactions. Literature precedent demonstrates that azido amino acids placed at positions i and i+4 in α-helical peptides undergo efficient intramolecular CuAAC to form 1,2,3-triazole crosslinks that stabilize secondary structure [1]. The triazole linkage formed exhibits proteolytic stability and maintains structural integrity under physiological conditions, unlike alternative lactam bridges formed from Lys/Asp pairs which require additional orthogonal protecting group manipulations [2]. The compact β-azidoalanine side chain minimizes steric perturbation of the native peptide backbone while enabling effective macrocyclization.

Peptide macrocyclization Conformational constraint Stapled peptides Click cyclization

Primary Research and Industrial Application Scenarios for Boc-D-Aza-OH (CHA) Based on Quantitative Differentiation Evidence


Antibody-Drug Conjugate (ADC) Linker Synthesis Requiring High-Purity Azide Building Blocks

Boc-D-Aza-OH (CHA) with ≥99% HPLC purity specification is suitable for ADC linker assembly where precise stoichiometric control is essential for achieving homogeneous drug-to-antibody ratios (DAR). The defined crystalline salt form enables accurate weighing for milligram-to-gram scale linker synthesis, while the azide functionality supports both CuAAC and SPAAC conjugation to alkyne- or cyclooctyne-modified payloads. The D-configuration may contribute to enhanced stability of the linker region against enzymatic cleavage in circulation [1][2].

Protease-Resistant Peptidomimetic Design Using D-Amino Acid Incorporation

The D-configuration of Boc-D-Aza-OH (CHA) makes it appropriate for constructing peptidomimetics requiring resistance to endogenous protease degradation. Incorporation of this D-amino acid building block into peptide sequences can extend functional half-life in cell culture assays and in vivo models where L-peptides undergo rapid clearance. The Boc protection is compatible with standard Fmoc-SPPS, allowing the azide functionality to be installed at any desired sequence position for subsequent click-based modification .

Conformationally Constrained Peptide Macrocyclization via i to i+4 Side-Chain Click Chemistry

The β-azidoalanine scaffold provides a compact side-chain azide for intramolecular CuAAC with an alkyne-bearing residue at the i+4 position, forming a 1,2,3-triazole crosslink that stabilizes α-helical conformation. The short side-chain length minimizes backbone perturbation while enabling effective macrocyclization. The resulting triazole linkage demonstrates proteolytic stability, making this approach valuable for generating structurally rigidified peptide probes for target engagement studies [3].

Orthogonal Protection Strategy for Complex Peptide Sequences Requiring Acid-Labile Functionalities

The Boc-protected azido amino acid is orthogonal to Fmoc-based deprotection cycles, enabling site-selective installation of azide functionality in peptides containing acid-sensitive side-chain modifications. The cyclohexylamine salt form provides improved storage stability at 2-8°C and consistent physical properties for automated synthesizer workflows, supporting reproducible peptide production across multiple synthesis campaigns [1][4].

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